N,N-Diethyl-2-{[6-(phenylethynyl)pyridazin-3-yl]oxy}ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-2-((6-(phenylethynyl)pyridazin-3-yl)oxy)ethanamine is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyridazine ring substituted with a phenylethynyl group and an ethanamine moiety, making it an interesting subject for research in organic chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-((6-(phenylethynyl)pyridazin-3-yl)oxy)ethanamine typically involves multiple steps, starting with the preparation of the pyridazine core. The phenylethynyl group is introduced through a Sonogashira coupling reaction, which involves the reaction of a halogenated pyridazine with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The final step involves the alkylation of the pyridazine derivative with N,N-diethylaminoethanol under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, would be necessary to ensure high yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diethyl-2-((6-(phenylethynyl)pyridazin-3-yl)oxy)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the phenylethynyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine moiety can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Various nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Hydrogenated products with saturated carbon-carbon bonds.
Substitution: Substituted derivatives with different functional groups replacing the ethanamine moiety.
Aplicaciones Científicas De Investigación
N,N-Diethyl-2-((6-(phenylethynyl)pyridazin-3-yl)oxy)ethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique structure and pharmacological properties.
Mecanismo De Acción
The mechanism of action of N,N-Diethyl-2-((6-(phenylethynyl)pyridazin-3-yl)oxy)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethynyl group may play a crucial role in binding to these targets, while the ethanamine moiety could influence the compound’s pharmacokinetic properties. The exact pathways and molecular targets would depend on the specific application and require further investigation through experimental studies .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Diethyl-2-((6-(phenylethynyl)pyridin-3-yl)oxy)ethanamine: A similar compound with a pyridine ring instead of a pyridazine ring.
N,N-Diethyl-2-((6-(phenylethynyl)pyrazin-3-yl)oxy)ethanamine: A compound with a pyrazine ring, differing in the nitrogen atom positions within the ring.
Uniqueness
N,N-Diethyl-2-((6-(phenylethynyl)pyridazin-3-yl)oxy)ethanamine is unique due to the presence of the pyridazine ring, which can impart different electronic and steric properties compared to pyridine or pyrazine analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development .
Propiedades
Número CAS |
87148-54-7 |
---|---|
Fórmula molecular |
C18H21N3O |
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
N,N-diethyl-2-[6-(2-phenylethynyl)pyridazin-3-yl]oxyethanamine |
InChI |
InChI=1S/C18H21N3O/c1-3-21(4-2)14-15-22-18-13-12-17(19-20-18)11-10-16-8-6-5-7-9-16/h5-9,12-13H,3-4,14-15H2,1-2H3 |
Clave InChI |
QNELCNOVQXFGGQ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOC1=NN=C(C=C1)C#CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.